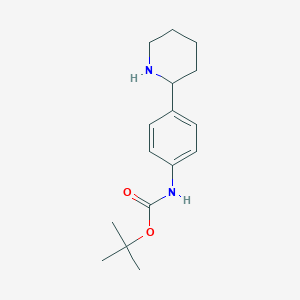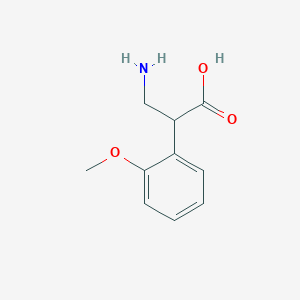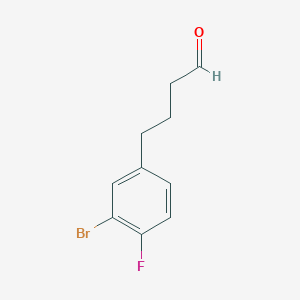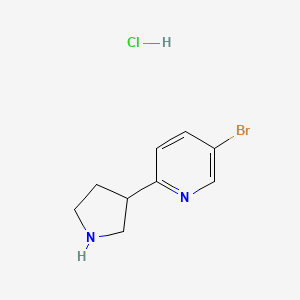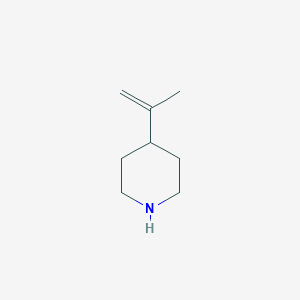
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride is a chemical compound with a unique structure that includes an ethylamino group, a trifluoromethyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride can be compared with other similar compounds such as:
- 3-(Methylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- 3-(Propylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- 3-(Butylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
These compounds share a similar core structure but differ in the length of the alkyl chain attached to the amino group. The differences in the alkyl chain length can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C6H13ClF3NO |
|---|---|
Poids moléculaire |
207.62 g/mol |
Nom IUPAC |
3-(ethylamino)-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-3-10-4-5(2,11)6(7,8)9;/h10-11H,3-4H2,1-2H3;1H |
Clé InChI |
SRMIIMOEVQMBRL-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(C)(C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



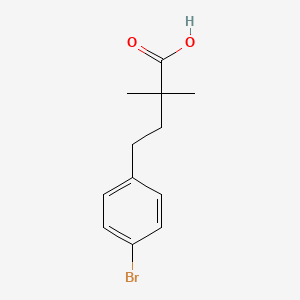

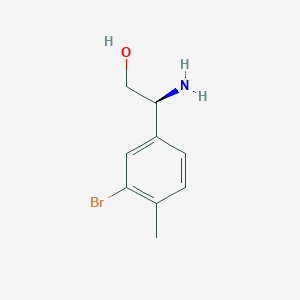
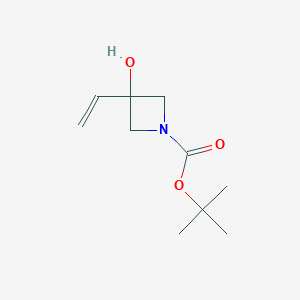
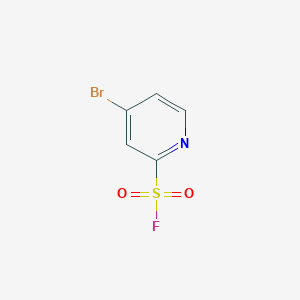
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
